REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=[O:18])[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[CH2:1]([NH:8][C:9](=[O:18])[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:11][C:19](=[O:21])[CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(C(O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
is added to the solution
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Type
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CUSTOM
|
Details
|
instantly with exothermic reaction
|
Type
|
CUSTOM
|
Details
|
After the initial exothermic reaction
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Type
|
TEMPERATURE
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Details
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is heated to 90-100 degrees C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated at 70-80 degrees C
|
Type
|
CUSTOM
|
Details
|
in vacuum to remove acetic acid, water
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 300 ml of chloroform
|
Type
|
WASH
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Details
|
The chloroform layer is washed with 300 ml of 5% aqueous sodium bicarbonate solution, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
On evaporation of chloroform solution crystalline product 113 g
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(C(OC(C)=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |